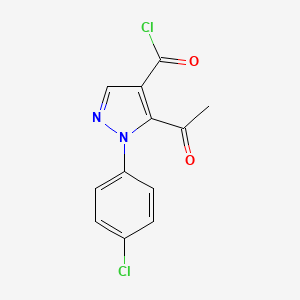![molecular formula C24H22N2O2 B14230747 N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-25-1](/img/structure/B14230747.png)
N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine: is an organic compound characterized by its unique structure, which includes benzoyl groups attached to a benzene ring substituted with allyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-allyl-5-methylbenzene-1,2-diamine.
Benzoylation: The diamine is subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The benzoyl groups can participate in hydrogen bonding and π-π interactions, while the allyl and methyl groups provide steric effects that influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
N,N’-Dibenzoylbenzene-1,2-diamine: Lacks the allyl and methyl substituents, resulting in different reactivity and applications.
N,N’-Dibenzoyl-4-methylbenzene-1,2-diamine: Similar structure but without the allyl group, affecting its chemical behavior.
N,N’-Dibenzoyl-4-allylbenzene-1,2-diamine: Lacks the methyl group, leading to variations in steric and electronic properties.
Uniqueness: N,N’-Dibenzoyl-4-allyl-5-methylbenzene-1,2-diamine is unique due to the presence of both allyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
820246-25-1 |
|---|---|
Formule moléculaire |
C24H22N2O2 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-(2-benzamido-5-methyl-4-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C24H22N2O2/c1-3-10-20-16-22(26-24(28)19-13-8-5-9-14-19)21(15-17(20)2)25-23(27)18-11-6-4-7-12-18/h3-9,11-16H,1,10H2,2H3,(H,25,27)(H,26,28) |
Clé InChI |
FQSYOWCYOPTIOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CC=C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)


![N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea](/img/structure/B14230691.png)

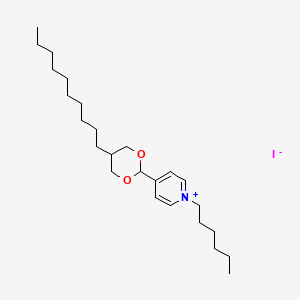
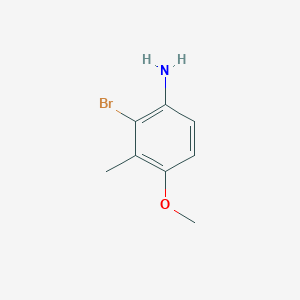
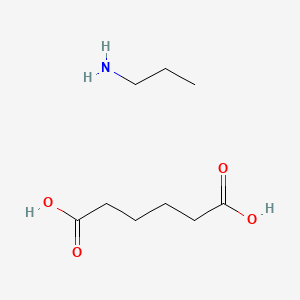
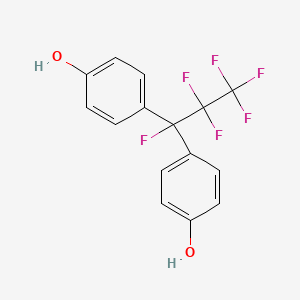
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)
![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
